Home > Products > Screening Compounds P17990 > (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide
(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide - 1223878-36-1

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide

Catalog Number: EVT-2894445
CAS Number: 1223878-36-1
Molecular Formula: C14H8Br2N2OS
Molecular Weight: 412.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Z)-N-(2-Bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide is a synthetic organic compound belonging to the class of butenamides. While no natural sources or specific classifications for this compound have been reported in the analyzed literature, it serves as a valuable building block in organic synthesis and has demonstrated potential for antiviral activity against human coronavirus 229E. [] Its structure consists of a bromothiophene ring connected to a cyanopropenamide moiety, with a bromophenyl group attached to the nitrogen atom. This particular compound is not intended for drug use and information regarding dosage or side effects is not applicable.

N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

Compound Description: This compound features a pyrazole ring substituted with a phenyl group and a 2-methylpropyl group, connected to a propenamide moiety. The propenamide group is further substituted with a cyano group and a 4-bromophenyl group. This compound was investigated in the context of crystal structure analysis, revealing its planar conformation and intermolecular interactions. []

Relevance: This compound shares a similar core structure with (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide, namely the propenamide moiety substituted with a cyano group and a brominated aromatic ring. The presence of these common structural features suggests potential similarities in their chemical properties and biological activities. The variation in the aromatic ring substitution pattern (2-bromophenyl vs. 4-bromophenyl) and the presence of a pyrazole ring in this related compound, as opposed to a thiophene ring in the target compound, highlight potential areas for exploring structure-activity relationships. []

(Z)-4-(((4-bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Compound Description: This compound is characterized by a pyrazolone ring core, substituted with two phenyl groups and a furan-2-yl-methylene-amino(4-bromophenyl) group. The presence of the brominated aromatic ring, furan ring, and pyrazolone scaffold suggests potential biological activity. []

Relevance: This compound shares a similar brominated aromatic ring substituent with (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide. The presence of this common structural element, along with the nitrogen-containing heterocycle (pyrazolone vs. thiophene), suggests potential similarities in their chemical behavior and potential biological activities. []

4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

Compound Description: This compound features a thiazole ring core, linked to a 4-bromophenyl group and a pyrazole ring. The pyrazole ring is further substituted with another 4-bromophenyl group and a 4-fluorophenyl group. This compound was studied for its crystal structure, providing insights into its molecular geometry and packing arrangements. []

(Z)-7-[2-(4-Bromophenyl)hydrazin-1-ylidene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine

Compound Description: This molecule incorporates a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine core, featuring a pyridin-4-yl group, a methyl substituent, and a (4-bromophenyl)hydrazin-1-ylidene moiety. This compound's crystal structure reveals its twisted conformation and intermolecular interactions. []

Relevance: Both this compound and (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide contain a 4-bromophenyl substituent attached to a nitrogen atom, suggesting potential similarities in their chemical reactivity and interaction profiles. Furthermore, both compounds feature a conjugated system with nitrogen-containing heterocycles, albeit with different core structures. This structural commonality might influence their electronic properties and potential biological activities. []

(Z)-3-(4-Bromophenyl)-2-[(2-phenylcyclohex-2-en-1-yl)imino]-1,3-thiazolidin-4-one

Compound Description: This compound comprises a thiazolidin-4-one ring system with a (2-phenylcyclohex-2-en-1-yl)imino group and a 4-bromophenyl substituent at the 2 and 3 positions, respectively. This compound exists in a cis conformation concerning the N=C bond, as revealed by its crystal structure. []

Relevance: This compound shares the 4-bromophenyl substituent with (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide, suggesting potential commonalities in their chemical and physical properties. The presence of different heterocyclic systems (thiazolidinone vs. thiophene) and the cyclohexene ring in this compound introduces structural diversity, potentially influencing their biological profiles and pharmacological activities. []

N-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide (K22)

Compound Description: K22 is a known coronavirus inhibitor. []

Relevance: While the exact structure of K22 differs significantly from (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide, both compounds share a brominated aromatic ring and an amide group. These shared structural features might contribute to potential antiviral activity in the target compound. []

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

Compound Description: These two regioisomeric compounds contain a pyrazole ring core, substituted with a propanoic acid group, a 4-sulfamoylphenyl group, and either a p-tolyl or a 4-bromophenyl group. These compounds were synthesized regiospecifically, and their structures were unambiguously determined using single-crystal X-ray analysis. []

Relevance: The 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid isomer shares the 4-bromophenyl substituent with (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide. Although the overall structures differ, the presence of this common structural element suggests that the target compound might also exhibit similar regioisomeric possibilities during synthesis. []

3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine (BBAP)

Compound Description: BBAP features a propenamine core structure, substituted with two 4-bromophenyl groups, one of which is part of a biphenyl system. The nitrogen atom of the amine group is further substituted with two methyl groups. This compound has shown potential for forming inclusion complexes with β-cyclodextrin, which enhances its solubility and antimycobacterial activity. [, ]

Relevance: BBAP shares the brominated aromatic ring (4-bromophenyl) motif with (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide. Although the core structures differ (propenamine vs. propenamide), the presence of this common substituent, particularly the 4-bromophenyl group, suggests potential similarities in their physicochemical properties and possible biological activities. [, ]

Properties

CAS Number

1223878-36-1

Product Name

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide

IUPAC Name

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide

Molecular Formula

C14H8Br2N2OS

Molecular Weight

412.1

InChI

InChI=1S/C14H8Br2N2OS/c15-10-6-11(20-8-10)5-9(7-17)14(19)18-13-4-2-1-3-12(13)16/h1-6,8H,(H,18,19)/b9-5-

InChI Key

LBIGCYQJOAHCGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CS2)Br)C#N)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.